An In-depth Technical Guide to the Chemical Properties of 4-Bromo-N,N-diisopropylbenzamide
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-N,N-diisopropylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-N,N-diisopropylbenzamide, a halogenated aromatic amide of interest in synthetic chemistry and potentially in drug discovery. This document collates available data, presents detailed experimental protocols, and visualizes key processes to support further research and application of this compound.
Chemical Identity and Physical Properties
Table 1: Chemical Identifiers for 4-Bromo-N,N-diisopropylbenzamide
| Identifier | Value |
| CAS Number | 79606-46-5[1][2][3] |
| Molecular Formula | C₁₃H₁₈BrNO[1] |
| Molecular Weight | 284.19 g/mol [1] |
| IUPAC Name | 4-bromo-N,N-di(propan-2-yl)benzamide[1] |
| SMILES | CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Br[1] |
Table 2: Physicochemical Properties of 4-Bromo-N,N-diisopropylbenzamide
| Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point (Predicted) | 362.8 ± 25.0 °C | ChemicalBook |
| Density (Predicted) | 1.248 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | -1.54 ± 0.70 | ChemicalBook |
| Form | Solid | ChemicalBook |
| Color | White | ChemicalBook |
Synthesis and Purification
While a specific, peer-reviewed synthesis protocol for 4-Bromo-N,N-diisopropylbenzamide is not extensively documented, a standard and reliable method involves the acylation of diisopropylamine with 4-bromobenzoyl chloride. This reaction is a common method for amide bond formation.
Proposed Experimental Protocol: Synthesis
This protocol is based on general procedures for the synthesis of N,N-disubstituted benzamides.[4]
Reaction Scheme:
Materials:
-
4-Bromobenzoyl chloride
-
Diisopropylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropylamine (1.1 eq) dropwise to the stirred solution using an addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Proposed Experimental Protocol: Purification
The crude 4-Bromo-N,N-diisopropylbenzamide can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Spectroscopic Properties
Table 3: Predicted Spectroscopic Data for 4-Bromo-N,N-diisopropylbenzamide
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (AA'BB' system, ~7.2-7.6 ppm), methine protons of isopropyl groups (septet, ~3.5-4.0 ppm), methyl protons of isopropyl groups (doublet, ~1.2-1.5 ppm). |
| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (4 signals, ~125-140 ppm, with the carbon attached to bromine showing a lower chemical shift), methine carbons of isopropyl groups (~45-50 ppm), methyl carbons of isopropyl groups (~20 ppm). |
| IR Spectroscopy | Strong C=O stretch (~1630-1660 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), C-Br stretch (~500-600 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. |
Potential Biological Activity and Signaling Pathways
There is currently no direct evidence in the literature detailing the biological activity of 4-Bromo-N,N-diisopropylbenzamide. However, research on structurally similar compounds can provide insights into its potential pharmacological relevance.
A study on a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives identified them as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in the proliferation of certain non-small cell lung cancer cell lines.[5] The study demonstrated that the lead compound from this series could induce cell cycle arrest and apoptosis by inhibiting the phosphorylation of FGFR1 and downstream signaling proteins like PLCγ1 and ERK.[5]
Given the structural similarity, it is plausible that 4-Bromo-N,N-diisopropylbenzamide could be investigated for similar inhibitory activities against protein kinases. The N,N-diisopropyl substitution may influence the compound's solubility, cell permeability, and binding affinity to target proteins compared to the N-(3,5-dimethoxyphenyl) analog.
Safety Information
Specific toxicology data for 4-Bromo-N,N-diisopropylbenzamide is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Bromo-N,N-diisopropylbenzamide is a readily synthesizable compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical properties and a framework for its synthesis and characterization. The lack of extensive experimental data highlights an opportunity for further research to fully elucidate its physicochemical and biological profile. The potential for this compound to act as a kinase inhibitor, based on the activity of structurally related molecules, warrants further investigation.
References
- 1. 4-Bromo-N,N-diisopropylbenzamide | C13H18BrNO | CID 3616988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 79606-46-5 CAS MSDS (4-Bromo-N,N-diisopropylbenzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-Bromo-N,N-diisopropylbenzamide CAS#: 79606-46-5 [amp.chemicalbook.com]
- 4. 4-Bromo-N-methylbenzamide 98% | 27466-83-7 [chemicalbook.com]
- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
